2-(5-formyl-1H-indol-1-yl)acetic acid is an organic compound characterized by the presence of an indole moiety, which is a bicyclic structure containing a benzene ring fused to a pyrrole ring. This compound is notable for its potential applications in various fields, including medicinal chemistry and organic synthesis. The compound's systematic name reflects its structure, indicating that it contains both formyl and acetic acid functional groups attached to the indole framework.
2-(5-formyl-1H-indol-1-yl)acetic acid can be synthesized from indole derivatives through various chemical reactions. It belongs to the class of indole derivatives, which are widely studied for their biological activities and applications in pharmaceuticals. The compound has garnered attention due to its potential therapeutic properties, particularly in drug development.
The synthesis of 2-(5-formyl-1H-indol-1-yl)acetic acid can be achieved through several methods, with the Vilsmeier-Haack reaction being one of the most prominent. This reaction involves the treatment of indole with reagents such as phosphorus oxychloride and dimethylformamide to introduce the formyl group effectively.
The molecular formula of 2-(5-formyl-1H-indol-1-yl)acetic acid is , with a molecular weight of approximately 201.19 g/mol. The structure features:
The compound exhibits specific spectral characteristics identifiable through Nuclear Magnetic Resonance (NMR) spectroscopy and Infrared (IR) spectroscopy. For instance:
2-(5-formyl-1H-indol-1-yl)acetic acid can participate in various chemical reactions due to its functional groups:
These reactions are often monitored using Thin Layer Chromatography (TLC) to assess progress and yield. The reactivity of the functional groups allows for diverse synthetic applications in organic chemistry.
The mechanism of action for compounds like 2-(5-formyl-1H-indol-1-yl)acetic acid often involves their interaction with biological targets, potentially influencing pathways related to inflammation, cancer, or neuroprotection. The indole structure is known for its ability to modulate various biological activities due to its planar structure and electron-rich nature, facilitating interactions with proteins and enzymes.
Studies suggest that derivatives of indole can exhibit significant biological activity, including anti-inflammatory and anticancer effects. The specific mechanisms may involve modulation of signaling pathways or direct interaction with cellular targets.
Relevant analytical techniques such as High Performance Liquid Chromatography (HPLC) can be employed for purity assessment.
2-(5-formyl-1H-indol-1-yl)acetic acid has potential applications in:
The compound's unique structural features make it a valuable candidate for further research in drug discovery and development.
Indole-based architectures demonstrate exceptional versatility in drug-receptor interactions, underpinning their dominance in pharmacologically active agents:
Oncology Therapeutics: Indole derivatives inhibit critical cancer pathways through protein kinase modulation (sunitinib), histone deacetylase (HDAC) inhibition (panobinostat), and microtubule disruption (vinorelbine) [2]. The planar indole ring system enables intercalation with DNA and ATP-binding domains of kinases, while substituents govern selectivity profiles. For instance, alectinib's indole-carbazole hybrid structure confers specificity against ALK-mutated non-small cell lung cancer (NSCLC) [2].
Antimicrobial Agents: Schiff base conjugates derived from indole-3-acetic acid exhibit potent activity against Gram-negative pathogens. Triazole-linked indole derivatives demonstrate minimum inhibitory concentrations (MIC) of 3.12 μg/mL against P. aeruginosa and K. pneumoniae, exceeding conventional antibiotic efficacy in resistant strains [1]. The mechanism involves disruption of microbial membrane integrity and metabolic enzymes like protein kinases [1].
Metabolic Transport Modulation: Recent studies identify indole derivatives as nanomolar inhibitors of monocarboxylate transporter 1 (MCT1), a cancer metabolism target. Compound 24 (IC₅₀ = 81.0 nM) outperforms reference inhibitor CHC by disrupting lactate shuttling in hypoxic tumors via indole-mediated binding to extracellular MCT1 domains [4]. This activity synergizes with ABCB1 transporter inhibition to reverse multidrug resistance [4].
The structural plasticity of the indole scaffold permits extensive functionalization while maintaining core recognition properties, enabling optimization of pharmacokinetic and pharmacodynamic parameters across therapeutic contexts [9].
Electrophilic formylation at the indole C-5 position introduces strategic advantages for molecular design and biological activity:
Electronic Modulation: The aldehyde group withdraws electron density from the indole π-system, enhancing electrophilicity at C-3 and facilitating nucleophilic attack at C-2/C-3 bonds. This polarization augments interactions with nucleophilic residues (Cys, Lys, Ser) in enzyme binding pockets [1] [5].
Synthetic Handle for Conjugation: The formyl group serves as a linchpin for constructing Schiff bases, hydrazones, and heterocyclic hybrids. Knoevenagel condensation with active methylene compounds generates prodrug candidates with tunable release kinetics, while reductive amination produces stable amine conjugates targeting G-protein-coupled receptors [1] [4].
Biosynthetic Mimicry: 5-Formylindoles structurally resemble endogenous indole metabolites like indole-3-carboxaldehyde—a plant-derived compound with demonstrated anticancer activity through apoptosis induction in lung carcinoma cells (IC₅₀ = 3.79–4.24 μM) [2]. This molecular mimicry potentially engages evolutionarily conserved recognition pathways.
Positional selectivity is critical: C-5 substitution avoids steric clashes with N-1 functionalities while enabling extended conjugation across the benzopyrrole system, as evidenced by bathochromic shifts in UV-Vis spectra of 5-formyl vs. 4-formyl isomers [5].
The carboxymethyl group at N-1 enables diverse synthetic transformations and enhances target selectivity through ionic interactions:
1. Vilsmeier-Haack formylation of indole → 5-formylindole 2. N-alkylation with ethyl bromoacetate → ethyl 2-(5-formyl-1H-indol-1-yl)acetate 3. Saponification → 2-(5-formyl-1H-indol-1-yl)acetic acid [4] [5]
This three-step route achieves >75% yields with standard purification, outperforming transition-metal catalyzed carbonylative approaches requiring Pd catalysts and CO atmospheres [5]. The crystalline acid product facilitates characterization (¹H NMR: δ 9.95 ppm, CHO; 13C NMR: δ 182.3 ppm, COOH) and purity verification [6] [8].
Table 2: Biological Activity of 5-Formylindole-1-acetic Acid Derivatives
Biological Target | Derivative Structure | Activity | Reference |
---|---|---|---|
Monocarboxylate Transporter 1 (MCT1) | 4-Methoxyphenylamide | IC₅₀ = 81.0 ± 4 nM | [4] |
P. aeruginosa | Triazole-Schiff base hybrid | MIC = 3.12 μg/mL | [1] |
Protein Kinase C | 4-Chlorophenylamide derivative | 7.5–10.5 mm inhibition zone | [1] |
H1299 Lung Cancer Cells | Vallesiachotamine analog | IC₅₀ = 3.79 μM | [2] |
Brine Shrimp Cytotoxicity | Brominated 5-formylindole conjugate | LC₅₀ = 5.7 μg/mL | [1] |
The synthetic flexibility of 2-(5-formyl-1H-indol-1-yl)acetic acid establishes it as a multipurpose building block for generating structurally diverse libraries. Its capacity to engage cancer metabolism targets (MCT1), microbial enzymes, and kinase signaling pathways underscores its central role in developing mechanistically novel therapeutics addressing multidrug resistance and pathogen resilience [1] [4] [9]. Future directions include exploring its utility in PROTAC design and antibody-drug conjugates leveraging the aldehyde-directed bioconjugation.
CAS No.: 76663-30-4
CAS No.: 12063-10-4
CAS No.:
CAS No.: 31063-73-7
CAS No.: 1526817-78-6
CAS No.: 37305-51-4